o-Tolidine dihydrofluoride
Description
Historical Context of o-Tolidine (B45760) and its Protonated Forms in Chemical Research
Historically, o-tolidine and its salts, including the dihydrofluoride and dihydrochloride (B599025) forms, have been integral to the advancement of analytical chemistry. researchgate.netfishersci.dk O-tolidine, an organic compound, gained prominence as a reagent for detecting various substances. biosynth.com Its reaction with amines, for instance, produces an intensely colored compound, a principle that has been harnessed in analytical detection methods. biosynth.com
One of the most notable historical applications of o-tolidine has been in water quality analysis, specifically for the colorimetric determination of free chlorine. taylorandfrancis.com In this method, the aromatic amine is oxidized by chlorine at a low pH (below 2.8), resulting in a yellow iminoquinone, with the color intensity being directly proportional to the chlorine concentration. taylorandfrancis.com This application has been crucial for public sanitation sectors in monitoring residual chlorine levels in treated drinking water. taylorandfrancis.com
Beyond chlorine detection, o-tolidine has served as a versatile reagent or indicator in analytical, clinical, and forensic chemistry. researchgate.net Its utility has extended to the determination of a wide array of elements and compounds, including gold, iodine, manganese, and hemoglobin. researchgate.net The protonated forms of o-tolidine have been particularly important. For example, the association of protonated o-tolidine with anionic surfactants to form a solid phase has been the basis for simple light scattering methods to determine anionic active matter in detergents. researchgate.net
The compound has also been a cornerstone in the synthesis of dyes. taylorandfrancis.comchemicalbook.com Its structure makes it a valuable precursor for producing soluble azo dyes and insoluble pigments used in the textile, leather, and paper industries. taylorandfrancis.comchemicalbook.com
Scope and Interdisciplinary Relevance in Contemporary Chemical Science
The relevance of o-tolidine and its derivatives, such as o-tolidine dihydrofluoride, extends into modern interdisciplinary chemical science. While its traditional uses persist, new applications continue to emerge, driven by its unique chemical properties.
In the field of materials science, there is interest in using alkylated derivatives of o-tolidine for high-performance polymers. taylorandfrancis.com The rigid and symmetrical structure of o-tolidine is seen as a potential asset in creating polymers with enhanced properties. taylorandfrancis.com Alkylation can modify its properties, such as lowering the melting point and improving processability. taylorandfrancis.com
Furthermore, o-tolidine is a subject of study in electrochemistry. d-nb.info It is investigated as a soluble corrosion inhibitor in aqueous environments, such as cooling systems. d-nb.info It also serves as a monomer for creating intrinsically conducting polymers, like poly(o-toluidine), and as a comonomer in copolymers. d-nb.info These polymers are being explored for applications in electrochemical energy storage devices, sensors, and as protective coatings against corrosion. d-nb.info The protonation of the amino groups in acidic solutions can influence its behavior and effectiveness in these applications. d-nb.info
The study of protonated forms of poly(o-toluidine) has also been a focus of research, with studies investigating the incorporation of other molecules to enhance the properties of the polymer matrix. aun.edu.eg The intrinsic redox states and protonation behavior of poly(o-toluidine) are critical to its functionality and have been the subject of detailed structural analysis, including X-ray studies. acs.org
The compound's ability to participate in various chemical reactions continues to make it a valuable tool in synthetic chemistry. It can be used in diazotization reactions, further cementing its role as an intermediate in the production of azo dyes.
Table 1: Chemical Identifiers for o-Tolidine and its Dihydrofluoride Salt
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| o-Tolidine | 119-93-7 | C₁₄H₁₆N₂ | 212.29 g/mol |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| o-Tolidine |
| o-Tolidine dihydrochloride |
| Iminoquinone |
| Gold |
| Iodine |
| Manganese |
| Hemoglobin |
| Anionic surfactants |
| Dodecylbenzene sulfonic acid |
| Azo dyes |
| Direct Red 2 |
| Direct Blue 15 |
| Poly(o-toluidine) |
| 9,10-anthraquinone-1,5-disulfonate |
| Biphenyl (B1667301) |
| Phenanthrene |
| Pyrene |
| 2,4,6-triphenylpyrylium perchlorate |
| Uranyl acetate |
| Lead citrate |
| Sodium borate |
| Toluidine blue O |
| Carbenoxolone |
| Benzidine (B372746) |
| Tetramethylbenzidine |
| Nitrites |
| Iron |
| Chlorine dioxide |
| Glucose |
| Methanol |
| Silver nitrate |
| Cholinesterase |
| 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine dihydrochloride |
| m-Tolidine |
| DIANIL BLUE 2R |
| CI 23790 |
| 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-Diamine(O-Tolidine) |
| 1'-biphenyl)-4,4'-diamine,3,3'-dimethyl- |
| Nitric acid |
| o-chloroaniline |
| Trichloroacetic acid |
| Aniline (B41778) |
| 2-methylaniline |
| 1-amino-2-methylbenzene |
| Periodate (B1199274) |
| Acetic acid |
| Ethylene (B1197577) glycol |
| o-toluidine (B26562) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
41766-75-0 |
|---|---|
Molecular Formula |
C14H18F2N2 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;dihydrofluoride |
InChI |
InChI=1S/C14H16N2.2FH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;/h3-8H,15-16H2,1-2H3;2*1H |
InChI Key |
AMCOFRYQNUYHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.F.F |
physical_description |
3,3'-dimethylbenzidine dihydrofluoride appears as a solid. This is an acidic ammonium salt. This salt is a potential source of fluoride ions, which are corrosive. |
Related CAS |
119-93-7 (Parent) |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of O Tolidine Dihydrofluoride
Methodologies for the Preparation of o-Tolidine (B45760) Dihydrofluoride
The synthesis of o-tolidine dihydrofluoride is a multi-step process that first involves the formation of the parent diamine, o-tolidine, followed by a salt formation reaction.
The industrial production of o-tolidine traditionally begins with o-nitrotoluene. cdc.govgoogle.com The synthesis follows a two-stage process involving reduction to an intermediate hydrazo compound, which then undergoes an intramolecular rearrangement to form the final biphenyl (B1667301) amine structure.
The initial step is the reduction of o-nitrotoluene to 2,2'-dimethylhydrazobenzene (o-hydrazotoluene). This reduction is typically carried out in an alkaline medium. tue.nl Historically, zinc dust and caustic soda (sodium hydroxide) in organic solvents have been employed for this purpose. cdc.govcore.ac.uk More modern approaches have explored catalytic hydrogenation, which can offer a more economical and environmentally sound alternative to using zinc dust. google.comtue.nl For instance, catalytic hydrogenation of o-nitrotoluene can be performed in the presence of a palladium catalyst supported on activated carbon, within an alkaline medium of sodium hydroxide (B78521) and an organic solvent like isopropanol. google.com
The second crucial step is the benzidine (B372746) rearrangement. The intermediate o-hydrazotoluene, when subjected to acidic conditions, rearranges to form o-tolidine (3,3'-dimethyl-4,4'-diaminobiphenyl). cdc.govtue.nlcore.ac.uk This acid-catalyzed reaction is a classic example of a acs.orgacs.org-sigmatropic rearrangement. chem-station.com The yield of o-tolidine from this rearrangement can be significantly influenced by factors such as the concentration of the acid and the temperature of the reaction. core.ac.uk While various acids can be used, the process often involves dilute mineral acids. google.com
| Starting Material | Key Reagents | Intermediate | Final Product | Reaction Type |
|---|---|---|---|---|
| o-Nitrotoluene | Zinc dust, Sodium hydroxide | o-Hydrazotoluene | o-Tolidine | Chemical Reduction & Benzidine Rearrangement |
| o-Nitrotoluene | H₂, Palladium on Carbon, Sodium hydroxide | o-Hydrazotoluene | o-Tolidine | Catalytic Hydrogenation & Benzidine Rearrangement |
| o-Azotoluene | Sodium hydroxide, Zinc in ethanol (B145695) | o-Hydrazotoluene | o-Tolidine | Chemical Reduction & Benzidine Rearrangement |
Once o-tolidine base is synthesized and purified, it can be converted into its dihydrofluoride salt. This is a standard acid-base reaction where the two primary amino groups on the o-tolidine molecule act as bases, each accepting a proton from an acid.
While the synthesis of o-tolidine dihydrochloride (B599025) is well-documented, involving the reaction of o-tolidine with hydrochloric acid acs.orgmaine.gov, the specific preparation of this compound follows the same chemical principle. The process involves treating a solution of o-tolidine base with two equivalents of hydrofluoric acid. The nitrogen atoms of the amino groups get protonated by the hydrofluoric acid, forming the corresponding ammonium (B1175870) fluoride (B91410) salt. The resulting this compound can then be isolated from the reaction mixture, typically through precipitation and filtration, followed by drying.
Derivatization Strategies and Novel Compound Synthesis
The bifunctional nature of o-tolidine, with its two primary aromatic amino groups, makes it a versatile building block for the synthesis of a variety of more complex molecules, including Schiff bases and heterocyclic systems.
Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govchemistryjournal.net Given that o-tolidine possesses two primary amino groups, it can react with two equivalents of an aldehyde or ketone to form a di-imine compound.
The synthesis generally involves refluxing o-tolidine with the desired carbonyl compound in a suitable solvent, such as ethanol. frontiersin.orguin-malang.ac.id Often, a few drops of an acid, like glacial acetic acid, are added to catalyze the reaction. frontiersin.org The reaction mixture is heated for a period to ensure completion, after which the product often precipitates upon cooling and can be purified by filtration and recrystallization. frontiersin.org For example, a dimeric o-tolidine Schiff base has been synthesized through the condensation reaction with 3-nitrobenzaldehyde. frontiersin.org
| Amine Reactant | Carbonyl Reactant | Catalyst | Product Type |
|---|---|---|---|
| o-Tolidine | 3-Nitrobenzaldehyde | Acetic acid | Dimeric Schiff Base |
| p-Toluidine | Salicylaldehyde | Not specified | Schiff Base |
| p-Toluidine | Vanillin | None (Mechanochemical) | Schiff Base |
| Aniline (B41778) derivatives | 3-Chloro-1H-indole-2-carbaldehyde | Piperidine or Au@TiO₂ | Indole-containing Schiff Base |
The primary amino groups of o-tolidine can serve as functional handles for the construction of various heterocyclic ring systems. msu.edu Among these, tetrazoles are significant in medicinal chemistry. nih.gov The synthesis of a tetrazole ring from a primary amine like o-tolidine is not a direct conversion but involves a sequence of reactions.
A common pathway involves first converting the primary amine to a different functional group, such as a nitrile or an amide, which can then undergo cyclization to form the tetrazole ring. researchgate.net One established method for forming a 1-substituted tetrazole is by reacting a primary amine with triethyl orthoformate and sodium azide (B81097). nih.gov This reaction allows for the direct formation of the tetrazole ring from the amine functionality. Since o-tolidine has two amino groups, this reaction could potentially be used to synthesize a molecule containing two tetrazole rings.
Other synthetic strategies for tetrazoles include the [3+2] cycloaddition of an azide with a nitrile. researchgate.netresearchgate.net Therefore, the amino groups of o-tolidine would first need to be converted to nitrile groups (via a Sandmeyer-type reaction, for example) before reacting with an azide source to form the tetrazole rings.
Structural analogs of o-tolidine are of interest for studying structure-activity relationships and for developing new materials and reagents. researchgate.net Modifications can be made to the parent o-tolidine structure in several ways:
Altering the substituents on the biphenyl core: The methyl groups in o-tolidine can be replaced with other functional groups. For example, 3,3'-dichlorobenzidine (B165656) and 3,3'-dimethoxybenzidine (B85612) (o-dianisidine) are well-known analogs. researchgate.net Another studied analog is 3,3',5,5'-tetramethylbenzidine. researchgate.netlookchem.com
Changing the position of substituents: The isomeric m-tolidine (2,2'-dimethyl-4,4'-diaminobiphenyl) is formed if the starting material for the synthesis is m-nitrotoluene instead of o-nitrotoluene. cdc.gov
Modifying the amino groups: The hydrogen atoms on the amino groups can be substituted with alkyl groups, as seen in N,N,N',N'-tetramethylbenzidine. researchgate.net
The synthesis of these analogs often follows similar principles to the synthesis of o-tolidine itself, starting with appropriately substituted nitroaromatics that undergo reduction and rearrangement. cdc.gov
Polymerization of o-Tolidine and its Dihydrofluoride
The polymerization of o-tolidine is a significant area of study due to the resulting conducting polymers which have various potential applications. Both chemical and electrochemical methods have been employed to synthesize poly(o-tolidine).
Oxidative Chemical Polymerization Techniques for Poly(o-Toluidine)
Oxidative chemical polymerization is a common method for synthesizing poly(o-tolidine). This process typically involves the use of an oxidizing agent in an acidic medium.
One study detailed the polymerization of o-tolidine in an acidified aqueous medium using potassium dichromate (K2Cr2O7) as the oxidizing agent. The effects of the concentrations of potassium dichromate, hydrochloric acid, and the o-tolidine monomer on the polymerization reaction were investigated. The reaction orders with respect to potassium dichromate, hydrochloric acid, and the monomer were determined to be 0.927, 0.984, and 1.086, respectively. The study also examined the effect of temperature on the polymerization rate and calculated the apparent activation energy to be 59.26 kJ/mol. journalijar.com
Another common oxidant used is ammonium persulfate ((NH4)2S2O8). researchgate.net The synthesis of poly(o-methylaniline), also known as poly-o-toluidine (PTOL), has been achieved through the chemical oxidation of o-toluidine (B26562) with ammonium peroxydisulfate (B1198043) in an aqueous solution of 1.0 mol L-1 HCl. researchgate.net The molar ratio of the monomer to the oxidant has been shown to be a critical parameter influencing the properties of the resulting polymer. researchgate.net
The resulting polymer, poly(o-tolidine), is often characterized using various analytical techniques including Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, X-ray diffraction (XRD), and transmission electron microscopy (TEM) to understand its structure and morphology. journalijar.comresearchgate.net
Table 1: Reaction Parameters for Oxidative Chemical Polymerization of o-Tolidine
| Parameter | Value | Reference |
|---|---|---|
| Oxidizing Agent | Potassium Dichromate | journalijar.com |
| --- | Ammonium Persulfate | researchgate.netresearchgate.net |
| Acidic Medium | Hydrochloric Acid | journalijar.comresearchgate.net |
| Reaction Order (K2Cr2O7) | 0.927 | journalijar.com |
| Reaction Order (HCl) | 0.984 | journalijar.com |
| Reaction Order (Monomer) | 1.086 | journalijar.com |
Electrochemical Polymerization Mechanisms of o-Tolidine
Electrochemical polymerization offers an alternative route to synthesize poly(o-tolidine) films. This method allows for the direct deposition of the polymer film onto an electrode surface.
The electrochemical polymerization of o-tolidine has been successfully carried out in a 0.1 M HCl solution containing 0.1 M KClO4. researchgate.net The presence of KClO4 was found to be crucial for the electropolymerization process to proceed. The polymerization rate was found to be first order with respect to the monomer concentration and zero order with respect to the electrolyte concentration, suggesting that the electrolyte's primary role is likely in the doping of the polymer. researchgate.net
In a different study, the electrochemical polymerization was performed in a 1M HCl aqueous solution. scientific.net The process involved two repeating steps: holding the working platinum electrode at a constant anodic potential of +1.6 V, followed by a voltammetric cycle between +0.3 and +1.6 V. This procedure resulted in the formation of a polymeric film on the electrode. scientific.net Gel permeation chromatography of the polymer synthesized via this method indicated molar masses in the range of 1000–12600 g mol−1. scientific.net
The electrochemical behavior of the formed polymer films can be investigated using techniques like cyclic voltammetry. researchgate.net
Table 2: Conditions for Electrochemical Polymerization of o-Tolidine
| Parameter | Condition | Reference |
|---|---|---|
| Electrolyte | 0.1 M HCl + 0.1 M KClO4 | researchgate.net |
| --- | 1 M HCl | scientific.net |
| Working Electrode | Platinum | scientific.net |
| Potential Range | +0.3 V to +1.6 V | scientific.net |
Formation of Conducting Polymers and Copolymers
Poly(o-tolidine) is an intrinsically conducting polymer (ICP). wikipedia.orgazom.com These organic polymers can conduct electricity, with their conductivity being tunable through doping. wikipedia.orgnih.gov The electrical conductivity of poly(o-toluidine) has been reported to be around 0.3 S/cm. researchgate.net
The properties of poly(o-tolidine) can be further modified through copolymerization with other monomers. For instance, the chemical oxidative copolymerization of o-phenylenediamine (B120857) with o-toluidine has been performed using potassium dichromate as an oxidant. The resulting copolymers were characterized by FTIR and UV-visible spectroscopy. It was found that the electrical conductivity values for the o-toluidine copolymers were higher than those for copolymers made with p-toluidine. imt.siresearchgate.net
The conductivity of these polymers can also be influenced by the choice of dopants. An investigation into poly(o-toluidine) thin films doped with various inorganic salts (sulfates and chlorides) in the presence of sulfuric acid as an electrolyte showed a significant increase in conductivity for all dopants studied. tandfonline.com Among the sulfates, K2SO4 was found to be the most effective, while KCl was the best among the chlorides. tandfonline.com
The formation of conducting polymer composites is another area of interest. For example, conducting polymer poly(o-toluidine) doped with dodecyl benzene (B151609) sulfonic acid has been blended with different weight ratios of poly(ethylene oxide) to create nano conducting polyblends. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| o-Tolidine |
| Poly(o-toluidine) |
| Poly(o-tolidine) |
| Poly(o-toluidine dihydrochloride) |
| Potassium dichromate |
| Hydrochloric acid |
| Ammonium persulfate |
| Ammonium peroxydisulfate |
| Poly(o-methylaniline) |
| Potassium perchlorate |
| o-Phenylenediamine |
| p-Toluidine |
| Sulfuric acid |
| Potassium sulfate |
| Potassium chloride |
| Dodecyl benzene sulfonic acid |
Advanced Spectroscopic and Structural Characterization of O Tolidine Dihydrofluoride and Its Derivatives
Vibrational Spectroscopy Applications (FTIR)
FTIR spectroscopy is a powerful analytical tool for investigating the vibrational modes of molecules, which are indicative of their functional groups and bonding interactions.
Elucidation of Molecular Structure and Functional Groups
The FTIR spectrum of o-tolidine (B45760) and its salts reveals characteristic absorption bands that correspond to the vibrations of its specific functional groups. In the parent o-tolidine, the N-H stretching vibrations of the primary amine groups are typically observed in the region of 3300-3500 cm⁻¹. The spectrum also displays bands corresponding to C-H stretching in the aromatic ring and methyl groups, as well as C=C stretching vibrations within the benzene (B151609) rings. nih.govchemicalbook.com
Upon formation of the dihydrofluoride salt, the amino groups are protonated to form ammonium (B1175870) groups (-NH3+). This protonation leads to significant changes in the FTIR spectrum. The N-H stretching vibrations of the -NH3+ group appear as a broad band at lower frequencies, typically in the 2800-3200 cm⁻¹ range, which often overlaps with the C-H stretching vibrations. tandfonline.com This broadening is a characteristic feature of ammonium salts and is a result of extensive hydrogen bonding.
Key vibrational modes for o-tolidine and its salts are summarized in the table below. The data for o-tolidine dihydrofluoride are inferred from the closely related o-tolidine dihydrochloride (B599025). tandfonline.com
| Functional Group | Vibrational Mode | o-Tolidine (cm⁻¹) | o-Tolidine Dihydrochloride (cm⁻¹) |
| -NH₂ | Symmetric & Asymmetric Stretch | ~3400, ~3300 | - |
| -NH₃⁺ | Symmetric & Asymmetric Stretch | - | ~3000 (broad) |
| Aromatic C-H | Stretch | ~3050-3000 | ~3050-3000 |
| Aliphatic C-H | Stretch | ~2950-2850 | ~2950-2850 |
| C=C | Aromatic Ring Stretch | ~1600-1450 | ~1600-1450 |
| C-N | Stretch | ~1300-1200 | ~1300-1200 |
Analysis of Hydrogen Bonding and Ionic Interactions within the Dihydrofluoride Salt
The formation of this compound introduces strong ionic interactions between the positively charged ammonium groups and the fluoride (B91410) anions. These interactions, along with extensive hydrogen bonding, play a crucial role in the solid-state structure of the salt.
In the dihydrofluoride salt, the protons of the -NH3+ groups act as hydrogen bond donors, forming strong N-H···F hydrogen bonds with the fluoride anions. This is evident in the FTIR spectrum by the significant broadening and shifting of the N-H stretching bands to lower wavenumbers. The strength of these hydrogen bonds is influenced by the high electronegativity of the fluorine atom, making the N-H···F interaction particularly robust.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for probing the chemical environment of individual atoms within a molecule, providing detailed information about its connectivity and three-dimensional structure.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of o-tolidine exhibits distinct signals for the aromatic protons, the amine protons, and the methyl protons. chemicalbook.com In a typical deuterated solvent, the aromatic protons appear as a set of multiplets in the aromatic region of the spectrum. The methyl protons give rise to a singlet, and the amine protons also typically appear as a singlet, although their chemical shift can be variable and they may undergo exchange with residual water in the solvent.
Upon protonation to form this compound, the chemical shifts of the protons in the vicinity of the newly formed ammonium groups are significantly affected. The deshielding effect of the positive charge on the nitrogen atom causes the adjacent aromatic protons to shift downfield (to a higher ppm value). The protons of the ammonium group itself will also appear as a distinct signal, the chemical shift and multiplicity of which can provide information about its environment and coupling to neighboring protons.
The following table summarizes the expected ¹H NMR chemical shifts for o-tolidine and its dihydrofluoride salt, with data for the latter inferred from its dihydrochloride analog.
| Proton Type | o-Tolidine (ppm) | This compound (inferred) (ppm) |
| Aromatic Protons | ~6.7-7.1 | ~7.0-7.5 |
| Amine Protons (-NH₂) | ~3.5 | - |
| Ammonium Protons (-NH₃⁺) | - | ~8-10 (broad) |
| Methyl Protons (-CH₃) | ~2.2 | ~2.3 |
¹³C NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum of o-tolidine provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The aromatic carbons resonate in the downfield region of the spectrum, while the methyl carbons appear at a much higher field.
Protonation to form the dihydrofluoride salt leads to changes in the ¹³C chemical shifts, particularly for the carbons of the aromatic rings. The carbons directly bonded to the nitrogen atoms (ipso-carbons) and those in the ortho and para positions experience a downfield shift due to the electron-withdrawing effect of the -NH3+ group.
A representative table of ¹³C NMR chemical shifts for o-tolidine and its dihydrofluoride salt (inferred from the dihydrochloride) is presented below.
| Carbon Type | o-Tolidine (ppm) | This compound (inferred) (ppm) |
| C-NH₂ / C-NH₃⁺ | ~145 | ~135 |
| C-C (biphenyl linkage) | ~130 | ~138 |
| Aromatic CH | ~115-130 | ~120-135 |
| C-CH₃ | ~125 | ~130 |
| -CH₃ | ~17 | ~18 |
Advanced NMR Techniques for Structural Confirmation
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would reveal the coupling between adjacent aromatic protons, helping to assign their specific positions on the benzene rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity across the biphenyl (B1667301) linkage and the positions of the methyl and ammonium groups.
By combining the information from these 1D and 2D NMR experiments, a complete and detailed picture of the molecular structure of this compound can be constructed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions and chromophoric behavior of o-tolidine and its derivatives. This method provides valuable insights into the electronic structure of these compounds. ijprajournal.com
Electronic Transitions and Chromophoric Behavior of o-Tolidine Species
The absorption of UV or visible light by o-tolidine species causes electrons to move from a lower energy molecular orbital to a higher energy one. libretexts.org These electronic transitions are responsible for the observed UV-Vis spectra. Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. libretexts.org The extended π systems in these molecules result in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption in the visible range. libretexts.org
In acidic conditions, o-tolidine dihydrochloride exhibits a UV-Vis absorption maximum (λmax) at 520 nm. The oxidation of o-tolidine results in a blue-colored complex, which can be measured spectrophotometrically at 620 nm for the detection of residual chlorine.
The specific electronic transitions that can occur upon the absorption of ultraviolet and visible light include σ → σ, n → σ, n → π, and π → π. upi.edu The presence of chromophore groups in the molecule is a requirement for UV-Vis spectrophotometry, with most applications based on n → π* or π → π* transitions. upi.edu
Spectroscopic Signatures of Reaction Products and Intermediates
The reaction of o-tolidine dihydrochloride with substances like free chlorine or gold produces a distinct color change, which can be quantitatively analyzed using spectrophotometry. For instance, when testing for free chlorine in water, a distinct yellow color is produced. acs.org The absorbance of this color, measured at 430 nm, is indicative of the chlorine concentration. acs.org
The oxidation of o-tolidine can lead to various products, and these can be studied using UV-Vis spectroscopy. The resulting spectra provide a "fingerprint" that helps in the identification of the reaction products and any transient intermediates that may form.
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a crucial analytical technique for determining the molecular weight and structure of o-tolidine and its derivatives. longdom.org
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is vital for the unambiguous identification of o-tolidine derivatives and their reaction products. The purity of o-tolidine dihydrochloride can be verified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of ions. nih.gov In a typical MS/MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. thermofisher.com This process, also known as collision-induced dissociation (CID), provides detailed structural information. thermofisher.com
For o-tolidine, a typical product ion scan reveals characteristic fragments. The ions at m/z 198, 196, and 181 correspond to [M+H-CH₃]⁺, [M+H-NH₃]⁺, and [M+H-CH₃-NH₃]⁺, respectively. researchgate.net The analysis of these fragmentation pathways is essential for the structural elucidation of o-tolidine and its metabolites. nih.gov
Below is a data table summarizing the fragmentation of o-tolidine:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Corresponding Loss |
| 213 | 198 | CH₃ |
| 213 | 196 | NH₃ |
| 213 | 181 | CH₃ + NH₃ |
X-ray Diffraction (XRD) and Electron Microscopy (SEM, HR-TEM) for Solid-State and Nanostructure Characterization
X-ray diffraction (XRD) and electron microscopy techniques are pivotal for characterizing the solid-state structure and morphology of this compound and its derivatives.
XRD analysis can reveal the crystal structure and lattice parameters of these compounds. For instance, studies on related materials have shown that changes in synthesis conditions, such as heating time and temperature, can cause contractions or expansions of the unit cell, which are detectable by XRD.
Crystalline Structure and Lattice Parameters of this compound
No published studies were identified that detail the crystalline structure and lattice parameters of this compound. Crystallographic data, which includes parameters such as the unit cell dimensions (a, b, and c), inter-axial angles (α, β, and γ), and the space group, are fundamental for understanding the solid-state arrangement of a compound. While such data is available for the analogous o-tolidine dihydrochloride science.gov, it cannot be extrapolated to the dihydrofluoride salt due to the differing effects of the fluoride and chloride anions on the crystal packing. The smaller size and higher electronegativity of the fluoride ion compared to the chloride ion would likely result in significantly different crystal lattice parameters and intermolecular interactions.
Table 1: Crystalline Structure and Lattice Parameters of this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Z | Data not available |
Morphological and Microstructural Analysis of Polymeric and Nanocomposite Materials
The search for morphological and microstructural analyses of polymeric and nanocomposite materials specifically incorporating this compound did not yield any results. Research has been conducted on polymers and nanocomposites containing the parent o-tolidine or its dihydrochloride salt, exploring their surface features and internal structures using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) science.govdp.techmdpi.com. These studies are crucial for understanding how the inclusion of the diamine affects the material's properties at the nanoscale. However, the absence of such studies for the dihydrofluoride derivative means there is no information on how this specific salt would influence the morphology and microstructure of a polymer matrix or a nanocomposite.
Thermal Analysis Techniques (TGA, DTA) for Investigating Thermal Stability and Decomposition Pathways
There is a lack of specific data from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition, while DTA detects differences in temperature between a sample and a reference material, revealing phase transitions and reactions. Although thermal analysis studies have been performed on polymers derived from o-tolidine and its dihydrochloride salt researchgate.netresearchgate.net, no such thermograms or detailed decomposition pathways have been published for this compound. This information is critical for determining the material's behavior at elevated temperatures and its suitability for various applications.
Table 2: Thermal Analysis Data for this compound
| Analysis | Observation | Temperature Range (°C) |
|---|---|---|
| TGA | Data not available | Data not available |
| DTA | Data not available | Data not available |
Mechanistic Studies and Kinetic Analysis of O Tolidine Dihydrofluoride Reactions
Investigation of Redox Chemistry and Oxidation Mechanisms
The oxidation of o-tolidine (B45760) is not a simple, single-step process. It involves the sequential removal of electrons, leading to the formation of distinct, often colored, chemical species. Spectroelectrochemical studies have been instrumental in unraveling these complex redox pathways. rsc.orgshef.ac.ukrsc.orgelectrochem.orgacs.org
The electrochemical oxidation of o-tolidine proceeds through a two-step mechanism involving stable radical intermediates. In acidic, neutral, and alkaline solutions, the mechanism of electrooxidation differs, indicating a strong dependence on the proton concentration. researchgate.net
Cyclic voltammetry studies have shown that in acidic solutions, o-tolidine undergoes a reversible oxidation reaction. researchgate.net As the pH increases, two distinct one-electron oxidation steps become apparent. rsc.org This is consistent with an ECDispE (Electron transfer, Chemical reaction, Disproportionation, Electron transfer) mechanism in the neutral pH range and an ECE (Electron transfer, Chemical reaction, Electron transfer) mechanism in alkaline conditions. researchgate.net The initial one-electron oxidation produces a cation radical, which can then undergo further reactions.
The stoichiometry of o-tolidine oxidation depends on the specific oxidizing agent and the reaction conditions. In the presence of a strong oxidizing agent like manganese(III), the stoichiometry between Mn(III) and o-tolidine has been determined to be 2:1. tsijournals.comcore.ac.uk This indicates that two equivalents of the oxidizing agent are required to fully oxidize one equivalent of o-tolidine.
When reacting with chlorine, the ratio of o-tolidine to chlorine is crucial for the color development in analytical tests. A weight ratio of at least 3:1 (o-tolidine to chlorine) is necessary for correct color formation. lamotte.com If the ratio of o-tolidine to chlorine exceeds the stoichiometric proportions for complete oxidation, different colored products are observed. researchgate.net
In the oxidation by periodate (B1199274), the reaction exhibits first-order kinetics with respect to both o-tolidine and the oxidant, suggesting a 1:1 stoichiometry in the rate-determining step. mdpi.comasianpubs.org Similarly, in the polymerization of o-toluidine (B26562), an excess of the oxidant is required, indicating that species other than the monomer are also being oxidized. scielo.br
The table below summarizes the stoichiometric relationships found in various o-tolidine reactions.
| Oxidizing Agent | Stoichiometry (Oxidant:o-Tolidine) | Reference(s) |
| Manganese(III) | 2:1 | tsijournals.comcore.ac.uk |
| Periodate | 1:1 (in rate-determining step) | mdpi.comasianpubs.org |
The oxidation of o-tolidine is renowned for producing intensely colored species, which forms the basis of its use as a redox indicator. The initial oxidation product is a blue-colored species identified as a meriquinone. researchgate.netnih.govgoogle.com A meriquinone is a partially oxidized diamine, which can be described as a resonance-stabilized radical cation or a dimer of the radical cation. rsc.orgnih.gov
Spectroscopic studies have been crucial in characterizing these intermediates. The blue meriquinone exhibits strong absorbance at wavelengths around 365 nm and 630 nm. rsc.orgresearchgate.net This intermediate is particularly prominent at near-neutral pH.
Further oxidation of the blue meriquinone leads to the formation of a yellow-colored species, which is the fully oxidized diimine, also referred to as the holoquinone. researchgate.netgoogle.com This yellow product has a characteristic absorption maximum at approximately 438 nm. rsc.orgwmich.edu The transition between the blue meriquinone and the yellow holoquinone is pH-dependent. In strongly acidic conditions (pH < 3), the yellow holoquinone is the favored product. rsc.org
The formation of these colored species can be catalyzed by enzymes such as peroxidase in the presence of hydrogen peroxide. nih.govresearchgate.net The blue meriquinone formed in these enzymatic reactions is in equilibrium with an unstable radical compound. nih.gov
The table below outlines the key oxidized species of o-tolidine and their spectral properties.
| Oxidized Species | Color | Absorption Maxima (nm) | Reference(s) |
| Meriquinone (partially oxidized) | Blue | ~365, ~630 | rsc.orgresearchgate.net |
| Holoquinone (fully oxidized diimine) | Yellow | ~438 | rsc.orgwmich.edu |
Kinetic Rate Determinations of Chemical Transformations
The rate at which o-tolidine undergoes oxidation is influenced by a variety of factors, including the concentration of reactants, pH, temperature, and the solvent medium. Kinetic studies provide valuable insights into the reaction mechanism by quantifying these effects.
pH: The rate of o-tolidine oxidation is highly dependent on the pH of the solution. For instance, in the oxidation by periodate, the reaction rate is pH-dependent. mdpi.com Similarly, the electrochemical oxidation of o-tolidine shows different mechanisms and rates in acidic, neutral, and alkaline media. researchgate.net In the reaction with chlorine, a pH of 1.3 or lower is required for the correct development of the yellow color. lamotte.com The oxidation of o-tolidine by laccase also exhibits a pH dependency, with an apparent optimum at approximately pH 5.0. researchgate.net
Temperature: The rate of o-tolidine reactions generally increases with temperature, as is typical for chemical reactions. The effect of temperature on the polymerization rate of o-tolidine has been studied, allowing for the determination of the activation energy. journalijar.com For the oxidation of toluidines by N-chlorobenzamide, the reaction rates were measured at different temperatures to calculate the activation energy. niscpr.res.in
Solvent: The solvent can significantly impact the reaction rate. In the periodate oxidation of m-toluidine, the rate decreased with a decrease in the dielectric constant of the acetone-water medium. asianpubs.org This suggests that the transition state is more polar than the reactants.
The table below summarizes the effect of various reaction conditions on the rate of o-tolidine reactions based on available literature.
| Reaction Condition | Effect on Reaction Rate | Reference(s) |
| pH | Highly dependent; different mechanisms at different pH values. | researchgate.netlamotte.commdpi.comresearchgate.net |
| Temperature | Rate increases with increasing temperature. | journalijar.comniscpr.res.in |
| Solvent Polarity | Rate can be influenced by the dielectric constant of the medium. | asianpubs.org |
Kinetic studies have been conducted to determine the reaction order with respect to the reactants and to calculate the activation energy for various o-tolidine oxidation reactions.
In the oxidative polymerization of o-tolidine using potassium dichromate in hydrochloric acid, the reaction was found to be approximately first order with respect to potassium dichromate (0.927), hydrochloric acid (0.984), and the monomer (1.086). journalijar.com The apparent activation energy for this polymerization reaction was determined to be 59.26 kJ/mol. journalijar.com
For the oxidation of o-toluidine by chromic acid, the reaction was found to be first order with respect to both the oxidant and the substrate. asianpubs.org The activation energy for this reaction was reported as 18.4 ± 0.1 kcal/mol (approximately 77 kJ/mol). niscpr.res.in Another study on the oxidation of o-toluidine by chromic acid reported an activation energy of 70.27 ± 0.8322 kJ/mol. asianpubs.org
The oxidation of o-toluidine with periodate was also found to follow first-order kinetics with respect to both the oxidant and the substrate. mdpi.com
The following table presents a compilation of kinetic parameters for reactions involving o-tolidine and related compounds from various studies.
| Reaction | Reactant Order | Activation Energy (Ea) | Reference(s) |
| Oxidative polymerization of o-tolidine with K₂Cr₂O₇/HCl | ~1st order in K₂Cr₂O₇, HCl, and monomer | 59.26 kJ/mol | journalijar.com |
| Oxidation of o-toluidine by chromic acid | 1st order in oxidant and substrate | 18.4 kcal/mol (~77 kJ/mol) | niscpr.res.in |
| Oxidation of o-toluidine by chromic acid | 1st order in oxidant and substrate | 70.27 kJ/mol | asianpubs.org |
| Oxidation of o-toluidine with periodate | 1st order in oxidant and substrate | Not specified | mdpi.com |
Role of Counter-ions and Solvent Effects on Reactivity
The reactivity of o-tolidine and its salts is fundamentally linked to the properties of the surrounding medium, including the nature of the counter-ion and the solvent. While direct studies on o-tolidine dihydrofluoride are scarce, the principles governing these effects can be inferred from research on o-tolidine and its dihydrochloride (B599025) salt. mdpi.com
Role of Counter-ions:
The counter-ion in a salt like this compound plays a crucial role in modulating the reactivity of the o-tolidine cation. The protonation of the two amine groups on the o-tolidine molecule is a key factor. mdpi.com This protonation, influenced by the acidic counter-ion, alters the electron density and redox potential of the molecule. mdpi.com
In the case of halide salts, the properties of the halide ion (fluoride vs. chloride) can influence reactivity through several mechanisms:
Ion Pairing: The formation of ion pairs between the protonated o-tolidine and the counter-ion can affect the molecule's reactivity. The strength of this interaction depends on the solvent's polarity and the nature of the ions.
Acidity: The associated acid (hydrofluoric acid vs. hydrochloric acid) establishes the pH of the solution, which is a critical parameter for the oxidation of aromatic amines.
For o-tolidine dihydrochloride, the protonation of the amine groups in acidic media is known to stabilize the oxidized quinoid structure, which enhances its function as an electron donor in various reactions. mdpi.com It is reasonable to hypothesize a similar, if not more pronounced, effect with the highly electronegative fluoride (B91410) counter-ion, though experimental data is needed for confirmation.
Solvent Effects:
The choice of solvent significantly impacts the rate and mechanism of reactions involving o-tolidine. O-tolidine itself has limited solubility in water, a characteristic that is greatly improved by its conversion to a salt form like the dihydrochloride or dihydrofluoride. mdpi.com
Key solvent effects include:
Polarity: Polar solvents can stabilize charged intermediates and transition states that are common in the oxidation of aromatic amines. Studies on the oxidation of toluidines have shown that increasing the ethanol (B145695) content in an ethanol-water mixture decreases the reaction rate, highlighting the sensitivity of the reaction to solvent polarity. iosrjournals.org
Protic vs. Aprotic: Protic solvents (like water and alcohols) can participate in hydrogen bonding and proton transfer steps, which are often integral to the reaction mechanism. Aprotic solvents would lead to different reaction pathways and kinetics.
Viscosity: The viscosity of the solvent can affect the diffusion rates of reactants, which can be a limiting factor in fast reactions.
The table below summarizes the expected influence of solvents on the reactivity of o-tolidine salts, based on general principles and studies of related compounds.
| Solvent Property | Expected Effect on o-Tolidine Salt Reactivity | Rationale |
| High Polarity | Generally increases reaction rates | Stabilization of charged intermediates and transition states common in oxidation reactions. |
| Protic Nature | Can facilitate proton transfer steps | Solvents like water or alcohols can act as proton donors or acceptors, influencing the reaction mechanism. |
| Low Polarity | Generally decreases reaction rates | Less stabilization of charged species, potentially hindering reaction pathways that involve ionic intermediates. |
Mechanisms of Interaction with Specific Chemical Analytes (e.g., Oxidants, Metal Ions)
The primary application of o-tolidine and its salts in analytical chemistry is based on their reaction with various analytes, particularly oxidizing agents, which results in a distinct color change. mdpi.com
Interaction with Oxidants:
The reaction of o-tolidine with oxidizing agents like chlorine, chromic acid, or hydrogen peroxide (in the presence of a catalyst like peroxidase) forms the basis of many colorimetric assays. mdpi.comasianpubs.org The general mechanism involves the oxidation of the aromatic amine groups.
The oxidation of o-tolidine is understood to proceed in a two-step electrochemical mechanism, involving the formation of stable radical intermediates. chemicalbook.com
First Oxidation Step: One of the amine groups loses an electron to form a radical cation (semiquinone).
Second Oxidation Step: The second amine group is oxidized, leading to the formation of a diimine or holoquinone, which is a highly colored species.
The specific nature of the oxidant and the reaction conditions (especially pH) determine the final product and the stability of the colored species. For instance, the reaction with chlorine is widely used for testing water quality. mdpi.com While it is expected that this compound would react similarly, the kinetics and the exact wavelength of maximum absorbance of the resulting colored product might be influenced by the fluoride counter-ion and the specific solvent system used.
Interaction with Metal Ions:
o-Tolidine and its derivatives can form complexes with various metal ions, a property utilized in analytical methods for their detection. asianpubs.org The interaction typically involves the nitrogen atoms of the amine groups acting as ligands, donating their lone pair of electrons to the metal ion to form a coordination complex.
The formation of these complexes can lead to changes in the electrochemical or spectroscopic properties of the o-tolidine molecule, which can be measured for quantitative analysis. The stability and stoichiometry of these metal complexes depend on:
The nature of the metal ion (e.g., charge, size, and electronic configuration).
The pH of the solution, which affects the protonation state of the amine groups.
The presence of other competing ligands in the solution.
The following table outlines the general mechanism of o-tolidine's interaction with different classes of analytes.
| Analyte Class | General Interaction Mechanism | Resulting Change |
| Oxidants (e.g., Chlorine) | Two-step electron transfer from the amine groups to the oxidant. | Formation of a colored quinoid-type structure, detectable by spectrophotometry. |
| Metal Ions (e.g., Gold) | Coordination of the metal ion with the nitrogen atoms of the amine groups. | Formation of a metal-ligand complex, often with unique spectroscopic or electrochemical properties. |
Theoretical Chemistry and Computational Modeling of O Tolidine Dihydrofluoride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of o-tolidine (B45760) dihydrofluoride at the molecular level. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons and the nature of molecular orbitals, which in turn dictate the molecule's chemical and physical properties.
Molecular orbital (MO) analysis for o-tolidine dihydrofluoride reveals the arrangement and energies of its frontier orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The charge distribution within the this compound molecule is significantly influenced by the presence of the highly electronegative fluorine atoms. These atoms withdraw electron density from the rest of the molecule, particularly from the aromatic rings and the nitrogen atoms of the tolidine backbone. This results in a polarized molecule with regions of partial positive and partial negative charge. Computational methods can precisely map this charge distribution, identifying electrophilic and nucleophilic sites within the molecule.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | Value | Electron-donating ability |
| LUMO Energy | Value | Electron-accepting ability |
| HOMO-LUMO Gap | Value | Chemical reactivity and stability |
Note: Specific calculated values would require dedicated computational studies and are represented here as placeholders.
Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data for validation. Key spectroscopic techniques that can be computationally modeled include:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the observed experimental IR bands to specific molecular vibrations, such as N-H stretches, C-H stretches, and C-F stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the interpretation of complex experimental NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Information Gained |
|---|---|---|
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | Functional groups and molecular vibrations |
| ¹H NMR Spectroscopy | Chemical shifts (ppm) | Electronic environment of hydrogen atoms |
| ¹³C NMR Spectroscopy | Chemical shifts (ppm) | Carbon skeleton and electronic environment |
Note: Specific predicted data would be the output of detailed computational models.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanisms and the structures of transient species like transition states.
For any proposed chemical transformation of this compound, computational methods can be used to calculate the energy profile of the reaction pathway. This involves determining the energies of the reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified.
The calculated electronic properties of this compound, such as the charge distribution and the frontier molecular orbitals, can be used to predict its reactive sites. For example, sites with a high electron density (nucleophilic centers) are likely to be attacked by electrophiles, while sites with low electron density (electrophilic centers) are susceptible to attack by nucleophiles. The shapes and energies of the HOMO and LUMO can also provide information about the preferred sites for electrophilic and nucleophilic attack, respectively. This predictive capability is crucial for understanding and controlling the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations typically model molecules in the gas phase (in vacuum), molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.
By simulating this compound in a box of solvent molecules (e.g., water), researchers can study:
Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. This includes identifying specific interactions like hydrogen bonding between the fluoride (B91410) and amine groups of the solute and the solvent molecules.
Conformational Dynamics: How the shape of the this compound molecule changes over time in solution. The biphenyl (B1667301) backbone of the tolidine moiety allows for torsional rotation, and MD simulations can reveal the preferred conformations and the energy barriers between them in solution.
Transport Properties: Properties such as the diffusion coefficient of this compound in a particular solvent can be calculated, which is important for understanding its transport and distribution in various media.
These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.
Material Science Applications and Sensor Technologies Incorporating O Tolidine Dihydrofluoride
Development of Optical Sensors
o-Tolidine (B45760) is a well-established chromogenic compound, meaning it changes color upon undergoing a chemical reaction, typically oxidation. rmreagents.comdss.go.th This characteristic makes it a valuable component in the design of optical sensors for detecting a variety of analytes. The fundamental principle involves a reaction between the target analyte and o-tolidine, often facilitated by a catalyst, which results in a visually perceptible color change. rmreagents.comresearchgate.net
To create robust and reusable sensors, the active sensing molecule, such as o-tolidine, must be confined within a solid support or matrix. Immobilization prevents the reagent from leaching into the sample solution and allows for a stable and consistent sensor response. mdpi.comnih.gov Common strategies include physical entrapment and chemical bonding within polymer membranes and hydrogels. mdpi.com
Polymer Membranes: These serve as a popular support for immobilizing sensor components. researchgate.net Techniques for incorporating a reagent like o-tolidine into a polymer membrane include blending it into the polymer solution before the membrane is cast. nih.gov This method, creating what is known as a mixed matrix membrane, effectively traps the reagent within the polymer structure. nih.gov The polymer provides mechanical stability and can be selected to control the diffusion of the analyte to the entrapped o-tolidine. researchgate.net
Hydrogels: Hydrogels are three-dimensional, crosslinked polymer networks that are highly absorbent yet insoluble in water. researchgate.net Their porous, tissue-like structure makes them an excellent medium for entrapping biomolecules and chemical reagents. nih.govnih.gov o-Tolidine can be incorporated into a hydrogel matrix during the polymerization process, effectively trapping it within the gel's structure. nih.gov The high permeability of hydrogels allows analytes from an aqueous sample to easily diffuse into the matrix and react with the immobilized o-tolidine. researchgate.net
There are two primary methods for immobilization in these matrices:
Physical Immobilization: This involves physically trapping the sensing molecule within the matrix's pores, a process often referred to as encapsulation. mdpi.com This method is simpler but may be susceptible to gradual leaching of the reagent over time.
Chemical Immobilization: This involves creating covalent bonds between the sensing molecule and the polymer matrix. mdpi.com This approach provides a much stronger attachment, significantly enhancing the sensor's long-term stability and reusability. rsc.org
Sensors based on o-tolidine leverage its function as a redox indicator. In the presence of an oxidizing agent, o-tolidine is oxidized, forming a colored product. rmreagents.comdss.go.th For example, it reacts with oxidizers like free chlorine or hydrogen peroxide to produce a distinct yellow-to-green color change. rmreagents.com This reaction forms the basis for simple, rapid colorimetric tests. rmreagents.comnih.gov
The performance of these sensors is characterized by their sensitivity, selectivity, and response time. In one application, hemoglobin was used to catalyze the oxidation of o-tolidine by hydrogen peroxide (H₂O₂), producing an electroactive product. researchgate.netscispace.com This system allowed for the sensitive electrochemical detection of both H₂O₂ and hemoglobin. researchgate.netscispace.com The detection limit for H₂O₂ was found to be 1.0 x 10⁻⁸ M and for hemoglobin, 5.0 x 10⁻¹⁰ M. scispace.com
The design often involves immobilizing o-tolidine and any necessary catalysts onto a solid support, which can then be exposed to the sample. The resulting color change is measured, often with a spectrophotometer or by the naked eye for qualitative or semi-quantitative analysis. rmreagents.comnih.gov
| Analyte Detected | Sensor Principle | Observed Change | Reference |
| Free Chlorine | Colorimetric detection based on oxidation of o-tolidine. | Yellow to green color change. | rmreagents.com |
| Hydrogen Peroxide | Hemoglobin-catalyzed oxidation of o-tolidine. | Formation of an electroactive product with a reductive peak at -0.52 V. | researchgate.netscispace.com |
| Redox Reactions | o-Tolidine acts as a redox indicator in the presence of an oxidizing system. | Formation of a colored oxidation product. | dss.go.thgoogle.com |
Integration in Energy Storage Systems
The polymeric derivative of o-tolidine, poly(o-toluidine) (POT), is an intrinsically conducting polymer that has garnered significant interest for its potential in energy storage applications. sanu.ac.rsresearchgate.net Like its parent polymer, polyaniline, POT possesses desirable characteristics such as good environmental stability, reversible electrochemistry, and low cost, making it a candidate for use in rechargeable batteries and supercapacitors. researchgate.netijraw.com
POT is frequently used as an active material in electrodes for electrochemical supercapacitors. researchgate.net It can be synthesized directly onto a conductive substrate, such as a graphite (B72142) electrode, through electrochemical polymerization. sanu.ac.rssanu.ac.rs This method creates a binder-free electrode where the active polymer is in intimate contact with the current collector. researchgate.net The polymer stores charge through rapid and reversible faradaic (redox) reactions, which allows for high energy storage density compared to electric double-layer capacitors. researchgate.net The methyl group substituted on the aniline (B41778) ring in o-toluidine (B26562) can improve the processability of the resulting polymer compared to unsubstituted polyaniline. mdpi.com
The performance of POT electrodes has been evaluated through various electrochemical techniques. Studies have demonstrated high energy storage capabilities and good stability over numerous charge-discharge cycles.
In one study, POT synthesized via emulsion polymerization exhibited a specific capacitance of 301 F/g. researchgate.net Another investigation involving POT electrochemically synthesized on a graphite electrode reported a high specific energy of up to 17.5 Wh kg⁻¹ and a specific power of up to 3300 W kg⁻¹. sanu.ac.rsresearchgate.netsanu.ac.rs
The stability of these electrodes is a critical factor for practical applications. Research has shown that POT electrodes can maintain excellent cyclic stability. For instance, one study reported that a POT electrode retained over 90% of its initial capacity after 2000 charge/discharge cycles at a high current density of 13.1 A g⁻¹. sanu.ac.rsresearchgate.netsanu.ac.rs This robust performance indicates the potential for POT to be used as a reliable energy storage material. sanu.ac.rsresearchgate.net
| Performance Metric | Reported Value | Synthesis Method | Reference |
| Specific Capacitance | 301 F/g | Emulsion Polymerization | researchgate.net |
| Specific Energy | Up to 17.5 Wh kg⁻¹ | Electrochemical Polymerization | sanu.ac.rsresearchgate.netsanu.ac.rs |
| Specific Power | Up to 3300 W kg⁻¹ | Electrochemical Polymerization | sanu.ac.rsresearchgate.netsanu.ac.rs |
| Cyclic Stability | >90% retention after 2000 cycles | Electrochemical Polymerization | sanu.ac.rsresearchgate.netsanu.ac.rs |
Nanomaterial Synthesis and Hybrid Systems
Poly(o-toluidine) serves as a versatile platform for the creation of advanced hybrid materials and nanocomposites. By combining POT with inorganic nanomaterials, it is possible to develop hybrid systems with synergistic or enhanced properties that are beneficial for various applications, including electronics and energy conversion. doaj.org
The synthesis of these hybrid systems can be achieved through methods such as the in-situ polymerization of o-toluidine in the presence of nanoparticles. This approach ensures an intimate mixing of the polymer and the nanomaterial. For example, composites of POT and tungsten disulfide (WS₂) sheets have been synthesized for supercapacitor applications. mdpi.com
In another study, nanocomposites of poly(o-toluidine) and tungsten oxide nanoparticles (POT/WO₃NPs) were synthesized using a template-free mechanochemical reaction. doaj.org These nanocomposites, which exhibited a core-shell morphology, were then used to fabricate hybrid solar cells. The incorporation of the WO₃ nanoparticles into the POT matrix was shown to be helpful in improving the solar cell's performance. The power conversion efficiency of the hybrid solar cell (FTO|TiO₂NPs|POT/WO₃NPs|Al) reached an average of 0.57%, a significant improvement over the device made with pure POT (0.18%). doaj.org This enhancement demonstrates the potential of using POT-based hybrid systems to create more efficient electronic devices.
| Hybrid System | Nanomaterial Component | Synthesis Approach | Application | Key Finding | Reference |
| POT/WO₃NPs | Tungsten Oxide (WO₃) Nanoparticles | Mechanochemical Reaction | Hybrid Solar Cells | Increased power conversion efficiency from 0.18% (pure POT) to 0.57%. | doaj.org |
| POT/WS₂ | Tungsten Disulfide (WS₂) Sheets | In-situ Chemical/Electrochemical Polymerization | Supercapacitors | Generation of a composite material with properties suitable for energy storage. | mdpi.com |
Precursor Role in Metal Oxide Nanoparticle Formation
Currently, there is no documented evidence to suggest that o-Tolidine Dihydrofluoride is utilized as a precursor for the synthesis of metal oxide nanoparticles. The formation of metal oxide nanoparticles typically involves the hydrolysis and condensation of metal alkoxides or the precipitation of metal salts, followed by a calcination step. The role of a precursor in this process is to provide the metal cations that will ultimately form the oxide lattice.
Should this compound be investigated for this purpose, its function would likely be indirect, perhaps as a complexing agent or a structure-directing agent, rather than a direct source of metal ions. Its chemical structure does not lend itself to being a primary precursor for common metal oxides such as titanium dioxide, zinc oxide, or iron oxide.
Table 1: Hypothetical Parameters for Investigating this compound in Metal Oxide Nanoparticle Synthesis
| Parameter | Potential Role/Effect to Investigate | Rationale |
| Concentration of this compound | Control of particle size and morphology | The organic component could act as a capping agent, influencing crystal growth. |
| pH of the reaction medium | Influence on hydrolysis and condensation rates | The fluoride (B91410) and amine groups could alter the solution chemistry. |
| Reaction Temperature | Effect on reaction kinetics and crystallinity | Temperature is a critical parameter in controlling nanoparticle formation. |
| Solvent System | Impact on solubility and precursor stability | The choice of solvent would be crucial for dissolving both the metal precursor and this compound. |
Future Perspectives and Emerging Research Avenues for O Tolidine Dihydrofluoride
Exploration of New Synthetic Methodologies and Derivative Classes
The classical synthesis of o-tolidine (B45760) involves the reduction of o-nitrotoluene to a hydrazo intermediate, followed by a benzidine (B372746) rearrangement. cdc.gov While effective, there is a growing interest in developing more efficient, sustainable, and versatile synthetic strategies. Future research is likely to focus on catalytic systems that can achieve higher yields and selectivity under milder reaction conditions.
Furthermore, the exploration of new derivative classes of o-tolidine is a burgeoning field. By introducing various functional groups onto the aromatic rings or the amine moieties, researchers can fine-tune the electronic, optical, and chemical properties of the molecule. For instance, alkylation of o-tolidine can decrease the molecule's symmetry, which in turn can enhance its processability for applications in high-performance polymers. taylorandfrancis.com The synthesis of novel benzidine derivatives through condensation reactions is another promising avenue. google.com The development of poly(ortho-toluidine) composites with metal nanoparticles like gold and palladium has already shown enhanced thermal stability and electrical conductivity, opening doors for new materials with unique properties. nih.gov
The table below summarizes potential areas of exploration in the synthesis of o-Tolidine dihydrofluoride and its derivatives.
| Research Area | Objective | Potential Methodologies | Anticipated Benefits |
|---|---|---|---|
| Greener Synthesis of o-Tolidine | Reduce environmental impact and improve efficiency. | - Development of novel catalysts (e.g., heterogeneous, biocatalysts).
| - Higher yields and purity.
|
| Novel o-Tolidine Derivatives | Tailor molecular properties for specific applications. | - Functionalization of aromatic rings (e.g., halogenation, nitration).
| - Enhanced solubility, thermal stability, and conductivity.
|
| Controlled Polymerization | Produce polymers with defined structures and properties. | - Living/controlled polymerization techniques.
| - Polymers with predictable molecular weights and low polydispersity.
|
Advanced Spectroscopic Characterization with In Situ Techniques
A deeper understanding of the behavior of this compound in various chemical processes is crucial for its effective application. Advanced spectroscopic techniques, particularly those that can monitor reactions in real-time (in situ), are invaluable tools in this endeavor. Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to observe the formation and consumption of reactants, intermediates, and products as they occur, providing critical insights into reaction mechanisms and kinetics. beilstein-journals.orgnih.govpapers.cool
Operando spectroscopy, which combines spectroscopic measurements with simultaneous assessment of catalytic activity, is another powerful approach. nih.govwikipedia.org This methodology can establish direct structure-reactivity relationships for this compound-based catalysts or reagents. researchgate.net For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly potent tool due to the high sensitivity of the 19F nucleus and its large chemical shift dispersion, which can provide detailed information about the molecular environment of the fluorine atoms. researchgate.netdntb.gov.ua
The following table highlights some advanced spectroscopic techniques and their potential applications in the study of this compound.
| Spectroscopic Technique | Information Gained | Potential Applications for this compound |
|---|---|---|
| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of vibrational modes of molecules. | - Elucidation of reaction mechanisms for synthesis and derivatization.
|
| Operando Spectroscopy (e.g., UV-Vis, X-ray Absorption) | Correlation of structural changes with catalytic activity. | - Understanding the role of this compound in catalytic cycles.
|
| 19F NMR Spectroscopy | Detailed information on the chemical environment of fluorine atoms. | - Characterization of fluorinated derivatives.
|
| Mass Spectrometry | Identification of reaction intermediates and products. | - Analysis of complex reaction mixtures.
|
Computational Design of Novel this compound Based Materials
Computational chemistry and materials science have emerged as indispensable tools for the rational design of new materials with desired properties. Through the use of quantum chemical calculations and molecular modeling, researchers can predict the electronic structure, geometry, and reactivity of this compound and its derivatives before they are synthesized in the lab. wikipedia.orgnih.gov This in silico approach can significantly accelerate the discovery of novel materials for a wide range of applications, from organic electronics to advanced polymers. lcms.cznih.gov
For instance, density functional theory (DFT) calculations can be employed to predict the torsional barriers and conformational preferences of substituted biphenyls, which is crucial for understanding the structure-property relationships in o-tolidine-based materials. medicalalgorithms.comresearchgate.net Molecular orbital models can provide insights into the electronic excitations of these systems, which is important for designing materials for optoelectronic applications. nih.gov Furthermore, computational methods can be used to study the interactions of this compound with other molecules, which is key to understanding its behavior in complex environments. nih.govbataviabiosciences.com
The table below outlines some of the computational approaches that can be leveraged for the design of novel materials based on this compound.
| Computational Method | Predicted Properties | Potential Applications in Material Design |
|---|---|---|
| Quantum Chemical Calculations (e.g., DFT) | - Molecular geometry and conformation.
| - Design of organic semiconductors with tailored band gaps.
|
| Molecular Dynamics (MD) Simulations | - Bulk properties of materials (e.g., density, viscosity).
| - Simulation of the formation of polymer films.
|
| Quantitative Structure-Activity Relationship (QSAR) | - Correlation of molecular structure with biological or chemical activity. | - Prediction of the analytical performance of new reagents.
|
Miniaturization and Integration of Analytical Devices
o-Tolidine has a long history of use in analytical chemistry, particularly for the colorimetric determination of chlorine in water. taylorandfrancis.com The future of this application lies in the development of miniaturized and integrated analytical devices, such as lab-on-a-chip (LOC) and paper-based microfluidic systems. These devices offer several advantages over traditional analytical methods, including portability, low sample and reagent consumption, rapid analysis times, and reduced cost.
Paper-based analytical devices (PADs) are particularly promising for point-of-care and field-based applications due to their simplicity and affordability. cdc.gov A colorimetric test based on this compound could be readily incorporated into a PAD for the rapid and semi-quantitative detection of various analytes. The use of smartphone cameras for image acquisition and analysis can further enhance the capabilities of these devices, enabling quantitative measurements in resource-limited settings.
The table below summarizes the potential of miniaturized analytical devices for this compound-based assays.
| Device Type | Key Features | Potential Applications | Future Research Directions |
|---|---|---|---|
| Lab-on-a-Chip (LOC) | - Microfluidic channels for precise fluid handling.
| - Automated water quality monitoring.
| - Development of more complex and integrated systems.
|
| Paper-Based Analytical Devices (PADs) | - Low cost and ease of fabrication.
| - Point-of-care diagnostics.
| - Improvement of sensitivity and selectivity.
|
Fundamental Understanding of Structure-Reactivity Relationships in Complex Matrices
While the basic reactivity of o-tolidine is well-established, its behavior in complex matrices such as environmental and biological samples is less understood. cdc.gov The presence of interfering substances can significantly affect the accuracy and reliability of analytical methods based on this compound. Future research will need to focus on gaining a fundamental understanding of the structure-reactivity relationships of this compound in these complex environments.
This involves studying the effects of pH, ionic strength, and the presence of other organic and inorganic compounds on the reaction of this compound with target analytes. Understanding the metabolism and potential degradation pathways of o-tolidine in biological systems is also crucial for assessing its environmental fate and potential toxicological effects. lcms.cz The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be essential for identifying and quantifying o-tolidine and its metabolites in complex samples. This knowledge will be invaluable for developing more robust and reliable analytical methods and for ensuring the safe and effective use of this compound in various applications.
The table below highlights key areas for future investigation into the structure-reactivity of this compound in complex matrices.
| Research Area | Key Questions to Address | Experimental and Computational Approaches | Potential Impact |
|---|---|---|---|
| Matrix Effects in Analytical Assays | - Which substances interfere with o-tolidine-based tests?
| - Systematic studies with various potential interferents.
| - Improved accuracy and reliability of analytical methods.
|
| Metabolism and Degradation | - What are the metabolic pathways of o-tolidine in different organisms?
| - In vitro and in vivo metabolism studies.
| - Better understanding of the environmental fate and toxicology.
|
| Structure-Reactivity in Biological Systems | - How does o-tolidine interact with biomolecules?
| - Molecular docking and simulation studies.
| - Insights into potential mechanisms of toxicity.
|
Q & A
Basic Research Questions
Q. How can researchers optimize the concentration of o-Tolidine dihydrofluoride in spectrophotometric assays?
- Methodology: Perform a dose-response analysis by testing concentrations in the range of to mol L. Monitor the analytical signal (e.g., absorbance) to identify the saturation point. Studies indicate mol L as optimal for signal stability .
- Data Consideration: Plot signal intensity vs. concentration to validate linearity and reproducibility.
Q. What are the recommended storage conditions for this compound to ensure stability in pesticide residue analysis?
- Methodology: Store at in airtight, light-protected containers. Confirm purity via HPLC before use, especially after prolonged storage. This minimizes degradation, which could interfere with chlorine or pesticide detection .
- Validation: Periodically test stored samples against fresh standards using LC-MS to detect decomposition products.
Q. How should researchers handle this compound to mitigate occupational hazards?
- Methodology: Implement engineering controls (e.g., fume hoods) if airborne concentrations exceed exposure limits. Use PPE (gloves, lab coats) and establish emergency protocols (eye wash stations, decontamination showers) .
- Training: Conduct hazard communication sessions and monitor workplace air quality with gas chromatography or portable sensors.
Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?
- Methodology: Employ UV-Vis spectroscopy to confirm absorption peaks (e.g., for chlorine detection at 435 nm). Pair with NMR (H, C) to verify methylbenzidine backbone and fluoride counterion interactions .
- Cross-Validation: Compare results with databases like CAMEO Chemicals for structural consistency .
Advanced Research Questions
Q. How can conflicting data on this compound’s toxicity be reconciled across studies?
- Methodology: Conduct a systematic review to identify confounding variables (e.g., purity, solvent choice, exposure duration). Use meta-analysis to quantify heterogeneity and subgroup differences .
- Case Example: Compare LD values from oral vs. dermal exposure studies, adjusting for metabolic activation pathways.
Q. What molecular mechanisms underlie this compound’s role in carcinogenicity?
- Methodology: Perform in vitro assays (Ames test, comet assay) to assess DNA adduct formation. Use computational modeling (e.g., DFT) to predict binding affinity for nucleic acids .
- Data Integration: Cross-reference toxicogenomic databases (e.g., TOXNET) to identify biomarkers of genotoxicity.
Q. How can researchers design experiments to evaluate this compound’s environmental persistence?
- Methodology: Simulate environmental conditions (pH, UV exposure) in microcosm studies. Quantify degradation half-life via HPLC-MS/MS and assess metabolites for ecotoxicity .
- Field Validation: Compare lab results with field samples from agricultural runoff sites using isotopic labeling.
Q. What strategies can replace this compound in chlorine detection to reduce toxicity risks?
- Methodology: Screen alternative chromogens (e.g., syringaldazine) via high-throughput assays. Evaluate sensitivity, specificity, and environmental impact using life-cycle assessment (LCA) .
- Benchmarking: Compare limits of detection (LOD) and cost-effectiveness against traditional methods.
Methodological Notes
- Experimental Reproducibility : Document batch-specific variations in synthesis (e.g., via FT-IR fingerprints) and include negative controls to rule out matrix interference.
- Ethical Compliance : Obtain institutional approval for toxicity studies and adhere to OECD guidelines for chemical safety testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
